L-CYSTEINE (15N)
Description
Rationale for Nitrogen-15 Labeling in Amino Acid Research
Nitrogen is a fundamental component of amino acids, the building blocks of proteins. The stable isotope Nitrogen-15 (¹⁵N) is particularly valuable for studying amino acid metabolism and protein synthesis. By incorporating ¹⁵N into amino acids, researchers can track the flow of nitrogen through various metabolic pathways. This is crucial for understanding how proteins are synthesized, degraded, and turned over within the cell. researchgate.net
One of the key techniques that utilizes ¹⁵N-labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.comsigmaaldrich.com In SILAC experiments, one population of cells is grown in a medium containing the "light" (¹⁴N) form of an amino acid, while another is grown in a medium with the "heavy" (¹⁵N) form. frontiersin.org The two cell populations can then be combined, and the relative abundance of proteins can be accurately quantified by comparing the intensities of the light and heavy peptide peaks in the mass spectrometer. sigmaaldrich.com This method eliminates many sources of experimental error and allows for precise comparisons of protein expression levels under different conditions. sigmaaldrich.com
The use of ¹⁵N labeling is not limited to cell culture. The development of Stable Isotope Labeling in Mammals (SILAM) has extended this powerful technique to whole organisms, allowing for in vivo studies of protein dynamics in a more complex biological context. nih.gov
Historical Context and Evolution of L-Cysteine (15N) Applications in Scientific Inquiry
The use of stable isotopes in biological research dates back to the 1930s with the pioneering work of Schoenheimer and Rittenberg, who used ¹⁵N to study nitrogen metabolism. numberanalytics.com However, the widespread application of stable isotope tracers, including L-Cysteine (¹⁵N), was initially limited by the available analytical technology. nih.gov The advent and subsequent advancements in mass spectrometry and NMR spectroscopy have been instrumental in the evolution of these techniques. nih.gov
Initially, research focused on whole-body or tissue-level measurements of protein turnover. nih.gov Over time, the methods have become increasingly sophisticated, allowing for the analysis of individual proteins and even specific sites of modification. The development of techniques like SILAC in the early 2000s marked a significant milestone, enabling large-scale quantitative proteomics studies. nih.gov
L-cysteine, with its reactive thiol group, plays a crucial role in protein structure and function, including enzyme catalysis and metal binding. juniperpublishers.com The ability to specifically label cysteine with ¹⁵N allows researchers to probe these functions in detail. While much of the early focus of stable isotope labeling was on more abundant amino acids, the unique properties of cysteine have led to its increasing use in targeted studies. For instance, research has shown that substituting cysteine residues can impact protein function, highlighting the importance of this amino acid in biological systems. acs.org
The timeline below illustrates the evolution of stable isotope labeling techniques:
| Era | Key Developments | Impact on L-Cysteine (15N) Research |
| 1930s-1940s | Pioneering work by Schoenheimer and Rittenberg using ¹⁵N to trace nitrogen metabolism. numberanalytics.com | Laid the fundamental groundwork for using stable isotopes in biological research. |
| Post-WWII | Increased use of radioisotopes, leading to a temporary decline in stable isotope applications. nih.gov | Slower development of stable isotope methods during this period. |
| 1970s-1980s | Advancements in mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS). nih.gov | Enabled more precise and sensitive detection of stable isotopes, making their use more feasible. |
| Early 2000s | Development of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov | Revolutionized quantitative proteomics, providing a powerful platform for using ¹⁵N-labeled amino acids, including L-cysteine, to study protein expression. |
| Present Day | High-resolution mass spectrometry, advanced NMR techniques, and the expansion of SILAC to whole organisms (SILAM). nih.govnih.gov | Allows for highly detailed and dynamic studies of L-cysteine's role in complex biological systems, from single cells to whole animals. |
Properties
Molecular Weight |
122.15 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Quality Control of L Cysteine 15n for Academic Applications
Enzymatic Synthesis Strategies for Isotopic Enrichment of L-Cysteine (15N)
Enzymatic synthesis offers a highly specific and efficient route for producing isotopically labeled L-cysteine. This approach leverages the natural biosynthetic pathways found in microorganisms, providing a high degree of control over the final product's stereochemistry and isotopic enrichment. researchgate.netnih.gov
Utilization of Bacterial Cysteine Synthases (CysE, CysK, CysM)
The biosynthesis of L-cysteine in bacteria like Salmonella enterica and Escherichia coli is a well-characterized two-step process ideal for enzymatic synthesis. researchgate.netnih.gov This pathway involves two key enzymes: serine acetyltransferase (SAT), encoded by the cysE gene, and O-acetylserine sulfhydrylase (OASS), encoded by the cysK or cysM genes. researchgate.netnih.govbiorxiv.org
The process begins with the CysE enzyme, which catalyzes the acetylation of L-serine to form the intermediate O-acetyl-L-serine (OAS). nih.govbiorxiv.org Subsequently, the OASS enzymes (CysK or CysM) catalyze the incorporation of a sulfur source into the OAS molecule, replacing the acetyl group to form L-cysteine. researchgate.netnih.gov CysK and CysM are largely homologous, with CysK primarily using sulfide (B99878) as the sulfur donor, while CysM can also utilize thiosulfate (B1220275). uniprot.org For the synthesis of ¹⁵N-labeled L-cysteine, this enzymatic system can be supplied with a ¹⁵N-labeled precursor, ensuring the isotope is incorporated into the final amino acid. researchgate.netnih.gov
A notable feature of this system is the formation of the cysteine synthase complex (CSC), where CysE and CysK associate. biorxiv.orguniprot.org This complex formation helps regulate the metabolic flux towards cysteine synthesis. biorxiv.org
Precursor Selection and Isotope Incorporation Efficiency (e.g., ¹⁵N-Labeled L-Serine, ¹⁵N-Labeled Ammonia)
The choice of the ¹⁵N-labeled precursor is a critical factor in the enzymatic synthesis of L-Cysteine (15N). The most direct method involves using ¹⁵N-labeled L-serine as the starting material. researchgate.netnih.govnih.gov In this approach, the CysE and CysK/M enzymes facilitate the conversion of ¹⁵N-L-serine into ¹⁵N-L-cysteine, directly transferring the labeled nitrogen atom. Research has demonstrated that this method can be used to produce L-cysteine labeled with both ¹⁵N and sulfur isotopes (³⁴S) by providing the respective labeled precursors. researchgate.netnih.gov
Alternatively, ¹⁵N-labeled ammonia (B1221849) (in the form of ¹⁵NH₄Cl) can be used as the nitrogen source in the culture medium for the microorganisms engineered to overexpress the cysteine biosynthetic enzymes. loewenlabs.com The bacteria will internally synthesize ¹⁵N-labeled amino acids, including L-serine, which then serve as the endogenous precursors for L-Cysteine (15N) production.
The efficiency of isotope incorporation is a key metric for these synthesis strategies. For academic applications such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), high isotopic purity is essential. thermofisher.com Commercially available ¹⁵N-labeled amino acids, including L-cysteine, often achieve isotopic purities of greater than 98-99 atom %. sigmaaldrich.comisotope.comisotope.com
Table 1: Key Components in the Enzymatic Synthesis of L-Cysteine (15N)
| Component | Gene | Function | Role in ¹⁵N Labeling |
|---|---|---|---|
| Serine Acetyltransferase (SAT) | cysE | Catalyzes the conversion of L-serine to O-acetyl-L-serine (OAS). nih.gov | Utilizes ¹⁵N-L-serine to produce ¹⁵N-OAS. |
| O-acetylserine sulfhydrylase (OASS-A) | cysK | Catalyzes the reaction of OAS with sulfide to form L-cysteine. uniprot.org | Converts ¹⁵N-OAS into ¹⁵N-L-cysteine. |
| O-acetylserine sulfhydrylase (OASS-B) | cysM | Catalyzes the reaction of OAS with sulfide or thiosulfate to form L-cysteine. nih.gov | Converts ¹⁵N-OAS into ¹⁵N-L-cysteine. |
| ¹⁵N-Labeled L-Serine | N/A | Precursor molecule for the synthesis. | Provides the ¹⁵N atom directly to the cysteine backbone. researchgate.netnih.gov |
| ¹⁵N-Labeled Ammonia | N/A | Nitrogen source for microbial growth and amino acid synthesis. | Incorporated into the general amino acid pool, including L-serine, which then acts as the precursor. loewenlabs.com |
Chemical Synthesis Methods for L-Cysteine (15N) Production
While enzymatic methods are often preferred for their stereospecificity, chemical synthesis provides an alternative route for producing L-Cysteine (15N). These methods typically involve multi-step reactions where a ¹⁵N-containing reagent is introduced at a suitable point in the synthesis pathway. For example, a common strategy for synthesizing amino acids involves the Strecker synthesis or modifications thereof, which can be adapted to use ¹⁵N-labeled ammonia or cyanide. Another approach could involve the amination of a suitable α-halo acid precursor using a ¹⁵N-labeled amine source. However, a significant challenge in chemical synthesis is controlling stereochemistry, often resulting in a racemic mixture of D- and L-cysteine that requires subsequent chiral resolution steps to isolate the desired L-enantiomer.
Analytical Characterization and Purity Assessment of L-Cysteine (15N) for Research
To ensure the reliability of research data, L-Cysteine (15N) must be rigorously tested for both isotopic and stereochemical purity.
Isotopic Purity Verification
The verification of isotopic enrichment is paramount and is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comrsc.org
Mass Spectrometry (MS): This is the most common technique for determining isotopic purity. chempep.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Isotope Ratio Mass Spectrometry (IRMS) are employed. chempep.comresearchgate.netlupinepublishers.com The labeled compound is distinguished from its natural counterpart by a mass shift. For L-Cysteine (15N), the molecular weight increases by one mass unit (M+1) compared to the unlabeled compound. sigmaaldrich.com By analyzing the relative intensities of the isotopic peaks, the percentage of ¹⁵N incorporation (atom %) can be accurately calculated. lupinepublishers.comxml-journal.net High-resolution mass spectrometry (HR-MS) is particularly valuable for resolving isotopic distributions with high precision. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that can confirm the position of the isotopic label within the molecule and quantify the isotopic purity. rsc.orgrug.nl While ¹H and ¹³C NMR are common, ¹⁵N NMR can directly observe the labeled nucleus. researchgate.netacs.org Site-specific natural isotope fractionation studied by NMR (SNIF-NMR) is a sophisticated method that can determine isotopic ratios at each specific site within a molecule. wikipedia.org
Table 2: Analytical Techniques for Isotopic and Stereochemical Purity
| Analysis Type | Technique | Principle |
|---|---|---|
| Isotopic Purity | Mass Spectrometry (LC-MS, GC-MS, IRMS) | Separates ions based on their mass-to-charge ratio, allowing for the quantification of the ratio between ¹⁵N-labeled and unlabeled L-cysteine. chempep.comresearchgate.net |
| Isotopic Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the ¹⁵N nucleus directly or its effect on adjacent nuclei (e.g., ¹³C), providing positional information and quantitative assessment of enrichment. rsc.orgwikipedia.org |
| Stereochemical Purity | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Utilizes a chiral stationary phase to separate the L- and D-enantiomers, allowing for the quantification of enantiomeric excess. cat-online.comsigmaaldrich.com |
| Stereochemical Purity | Chiral Gas Chromatography (Chiral GC) | Separates volatile derivatives of the amino acid enantiomers on a chiral column. cat-online.com |
| Stereochemical Purity | Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral nature of the molecule. researchgate.net |
Stereochemical Purity Evaluation
Ensuring the product is purely the L-enantiomer is critical, as the D-isomer can have different biological activities. The primary methods for this evaluation are chiral chromatography and polarimetry.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the gold standard for separating and quantifying enantiomers. cat-online.comsigmaaldrich.com These methods can determine the enantiomeric excess (e.e.) of the L-cysteine product with high accuracy. researchgate.net For HPLC, derivatization with a chiral reagent, such as a variant of Marfey's reagent, can be used to create diastereomers that are then separable on a standard reversed-phase column. nih.gov Direct separation of underivatized enantiomers is also possible on specific chiral columns. sigmaaldrich.com
Optical Rotation: The measurement of optical rotation using a polarimeter can confirm the presence of the correct enantiomer. L-cysteine is dextrorotatory, exhibiting a positive specific rotation under defined conditions (e.g., +6.5° in 5 M HCl). sigmaaldrich.comscielo.br This provides a bulk confirmation of stereochemical identity.
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric ratio, even at low concentrations of the contaminating enantiomer. researchgate.net
Through the combined application of these synthesis and quality control methodologies, high-purity L-Cysteine (15N) is produced, serving as an indispensable tool for advancing academic research.
Detection of Contaminants in Research-Grade Preparations
The utility of L-Cysteine (15N) in academic and research settings, particularly as an internal standard for mass spectrometry, is contingent upon its purity. vulcanchem.commedchemexpress.com The presence of contaminants can significantly compromise the accuracy of quantitative analyses. nih.gov Therefore, rigorous quality control measures are essential to identify and quantify potential impurities in research-grade preparations. Contaminants in L-Cysteine (15N) can be broadly categorized into isotopic and chemical impurities.
Isotopic Contaminants:
The primary isotopic contaminant of concern is the unlabeled, or "light," L-Cysteine. nih.gov The presence of the natural abundance isotopologue (containing ¹⁴N) can interfere with the quantification of the target analyte, leading to erroneous results. nih.gov The isotopic purity of L-Cysteine (15N) is a critical parameter, with research-grade materials typically exhibiting an isotopic enrichment of ≥98 atom % ¹⁵N.
The source of this "light" contamination can be the introduction of unlabeled amino acids during the synthesis or purification processes. nih.gov It is crucial to distinguish between incomplete isotopic labeling and the introduction of unlabeled material from external sources. The absence of a gradual increase in intermediate signals between the light and heavy monoisotopic peaks in mass spectrometry analysis suggests that contamination, rather than incomplete labeling, is the likely cause. nih.gov
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in determining the isotopic enrichment and identifying the presence of unlabeled L-Cysteine. pepdd.comlabmix24.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the precise analysis of isotope ratios. juniperpublishers.com
Chemical Contaminants:
Chemical impurities in L-Cysteine (15N) preparations can arise from various sources, including the starting materials, reagents used in synthesis, and degradation products. These can include:
Related Amino Acid Impurities: The synthesis process may result in the presence of other amino acids, such as leucine, isoleucine, and alanine. researchgate.net
Precursor and Intermediate Impurities: Residual starting materials or intermediates from the synthetic pathway can contaminate the final product. For instance, in peptide synthesis, Fmoc-Xaa-Xaa-OH dipeptide impurities can be present in the Fmoc-Xaa-OH raw material. creative-peptides.com
Oxidized Forms: Cysteine is susceptible to oxidation, leading to the formation of cystine (the dimer of cysteine) and other oxidized species. nih.gov The presence of these oxidized forms can be a significant source of impurity.
Solvent Residues: Organic solvents used during synthesis and purification may remain in the final product. researchgate.net
Water Content: The presence of water can affect the stability and concentration of the L-Cysteine (15N) preparation. researchgate.net
A combination of analytical methods is employed to detect and quantify these chemical impurities. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying related amino acid impurities and other organic compounds. researchgate.netnih.gov Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), provides high sensitivity and selectivity for the identification and quantification of a wide range of contaminants. mdpi.comcdc.gov
A systematic approach, such as the mass balance method, can be used to determine the purity of amino acid reference materials. researchgate.net This method involves the separate quantification of different impurity categories, including related structure impurities, water, organic solvent residue, and non-volatile residue. researchgate.net
The following interactive data table summarizes common contaminants in research-grade L-Cysteine (15N) and the analytical techniques used for their detection.
Quality Control Standards:
To ensure the reliability of experimental results, quality control (QC) samples are often included in analytical runs. nih.govnih.gov These QC samples are typically prepared by spiking a known concentration of the analyte into a matrix similar to the study samples. nih.gov By analyzing these QC samples alongside the experimental samples, researchers can monitor the performance of the analytical method and ensure the accuracy of the data.
Advanced Methodological Applications of L Cysteine 15n in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for elucidating the structure and dynamics of biological macromolecules in solution, and increasingly, in more complex environments. The strategic incorporation of the 15N isotope, particularly through labeled amino acids like L-Cysteine (15N), is fundamental to many NMR-based approaches. This isotopic labeling enhances the precision and resolution of NMR spectra, paving the way for detailed investigations into protein folding, structural nuances, and molecular interactions.
Protein Structure Elucidation and Refinement using 15N-Edited Experiments
The use of 15N-labeled proteins is a cornerstone of modern NMR-based protein structure determination. acs.org For proteins in the 10–30 kDa range, uniform 13C/15N-labeling coupled with standard triple-resonance experiments and three-dimensional NOESY spectra are common requirements. acs.org L-Cysteine (15N) plays a crucial role in this context, especially for proteins where cysteine residues are key to its structure or function, such as in cysteine-rich domains or proteins with critical disulfide bonds. pnas.orgnih.gov The ability to specifically label cysteine residues can be a powerful strategy, especially when uniform labeling is challenging or when focusing on the local environment of these residues. acs.orgnih.gov
The general workflow for protein structure determination using NMR involves several key stages:
Preparation of an isotope-labeled protein sample. acs.org
Collection and analysis of NMR data, which includes assigning the chemical shifts of 1H, 15N, and 13C atoms. acs.org
Calculation and refinement of the structure using distance and orientation restraints derived from NMR experiments. acs.org
Assessment of the quality of the final structure. acs.org
A prerequisite for determining the three-dimensional structure of a protein by NMR is the assignment of its constituent resonances. For smaller proteins, backbone assignment can be achieved using only 15N-labeled protein through experiments like the 15N-NOESY-HSQC and 15N-TOCSY-HSQC. protein-nmr.org.uk The 15N-NOESY-HSQC experiment reveals through-space proximities between protons, which is critical for identifying neighboring amino acids in the sequence. protein-nmr.org.uk For larger proteins, a suite of triple-resonance experiments on 13C/15N-labeled samples is typically employed for unambiguous backbone and side-chain assignments. nih.govd-nb.info
The process often involves a series of 3D NMR experiments that correlate the backbone amide proton and nitrogen with various carbon atoms. These experiments allow for the sequential linking of amino acid residues along the polypeptide chain. nih.govd-nb.info The chemical shifts of these nuclei are highly sensitive to the local electronic environment and, therefore, to the protein's secondary and tertiary structure. For instance, the chemical shifts of Cα, Cβ, and C' can be used to predict the secondary structure propensity of different regions of the protein. nih.gov
Specific labeling with L-Cysteine (15N) can be particularly advantageous in verifying assignments, especially in complex spectra or for large proteins. nih.gov For example, in the study of the Norwalk virus protease, selective labeling of certain amino acids aided in the assignment process. nih.gov Similarly, in the G12C mutant of human K-Ras, the most significant chemical shift difference compared to the wild-type was observed for the 15N of the mutated cysteine residue. d-nb.info
| Experiment | Purpose | Isotopic Labeling Requirement |
|---|---|---|
| 2D 1H-15N HSQC | Provides a "fingerprint" of the protein, with one peak for each non-proline backbone N-H group. | 15N |
| 3D 15N-NOESY-HSQC | Identifies spatial proximities between protons, crucial for sequential assignment and structure calculation. | 15N |
| 3D 15N-TOCSY-HSQC | Correlates backbone amide protons with side-chain protons within the same residue, aiding in amino acid type identification. | 15N |
| 3D HNCA/HN(CO)CA | Correlates the backbone amide 1H and 15N with the Cα of the same and preceding residue, respectively. | 13C, 15N |
| 3D HNCACB/CBCA(CO)NH | Correlates the backbone amide 1H and 15N with the Cα and Cβ of the same and preceding residue, respectively. | 13C, 15N |
Chemical Shift Perturbation (CSP) analysis is a powerful and widely used NMR technique to map the binding interfaces of protein-ligand and protein-protein interactions. This method relies on the fact that the chemical shifts of nuclei are sensitive to their local environment. Upon the binding of a ligand or another protein, the chemical shifts of the nuclei at the interaction interface will be perturbed. By monitoring the changes in the 1H-15N HSQC spectrum of a 15N-labeled protein upon titration with an unlabeled binding partner, one can identify the residues involved in the interaction. ustc.edu.cn
The magnitude of the chemical shift perturbation for each residue is calculated and plotted against the residue number. Residues exhibiting significant perturbations are typically located at the binding site. nih.gov This method is not only useful for identifying binding sites but can also be used to determine the dissociation constant (Kd) of the interaction by fitting the chemical shift changes as a function of the ligand concentration. ustc.edu.cn
Paramagnetic Relaxation Enhancement (PRE) is another sensitive NMR technique for detecting and characterizing transient or weak molecular interactions. nih.govpnas.org This method provides long-range distance information (up to ~25 Å) that is often inaccessible through traditional NOE-based methods. nih.gov The PRE effect arises from the enhanced relaxation of nuclear spins due to the presence of a paramagnetic center, such as a nitroxide spin label. nih.govbakerlab.org
In a typical PRE experiment, a paramagnetic spin label is site-specifically attached to the protein of interest, often via a cysteine residue. nih.govbakerlab.org The introduction of a cysteine residue at a specific location through site-directed mutagenesis is a common strategy. nih.gov The PRE is measured as the difference in the transverse relaxation rates (R2) of the backbone amide protons in the paramagnetic (oxidized spin label) and diamagnetic (reduced spin label) states. pnas.org This difference in relaxation rates has a 1/r^6 dependence on the distance between the nucleus and the paramagnetic center, where r is the distance. nih.gov
PRE has been successfully used to study the transient encounter complexes that form during protein-protein association and to characterize the self-association of intrinsically disordered proteins. nih.govpnas.org
| Technique | Information Gained | Key Requirement | Example Application |
|---|---|---|---|
| Chemical Shift Perturbation (CSP) | Mapping of binding interfaces, determination of dissociation constants. | 15N-labeled protein. | Identifying ligand binding sites in Xanthomonas campestris peroxiredoxin Q. nih.gov |
| Paramagnetic Relaxation Enhancement (PRE) | Long-range distance restraints, characterization of transient interactions and lowly populated states. | Site-specifically attached paramagnetic label (often via cysteine). | Characterizing the denatured state of Protein L. bakerlab.org |
Understanding how a protein folds into its unique three-dimensional structure and the intrinsic dynamics of both folded and unfolded states is a central question in structural biology. NMR spectroscopy, particularly with the aid of 15N labeling, is a powerful tool for investigating these processes. diva-portal.orgdokumen.pub
Studies on the denatured or unfolded states of proteins have revealed that they are not completely random coils but can possess residual structure, which may play a role in the folding pathway. bakerlab.orgdiva-portal.org 15N-edited NMR experiments can be used to assign the resonances of the denatured state and identify regions with non-random coil chemical shifts, indicating the presence of residual structure. bakerlab.org
Furthermore, NMR relaxation experiments on 15N-labeled proteins provide detailed insights into the dynamics of the protein backbone on a wide range of timescales (from picoseconds to seconds). nih.govdiva-portal.org By measuring the longitudinal (R1) and transverse (R2) relaxation rates, as well as the heteronuclear 15N-{1H} NOE, one can probe the motions of individual residues. nih.gov These parameters can be used to identify regions of flexibility or rigidity within the protein, which are often correlated with its function. For instance, in a study of a mutant of the p8MTCP1 protein, 15N relaxation measurements revealed that a seemingly disordered helix exhibited significant sub-nanosecond motions. nih.gov
The study of protein turnover, which involves both protein synthesis and degradation, is another area where 15N labeling is crucial. By growing organisms in a 15N-labeled medium and then switching to an unlabeled medium, the rate of protein turnover can be monitored by mass spectrometry. Such studies have revealed how environmental stresses, like elevated temperatures, can accelerate protein dynamics. mdpi.com
Intermolecular and Intramolecular Interaction Mapping (e.g., Chemical Shift Perturbation, Paramagnetic Relaxation Enhancement)
Application in Solid-State NMR for Complex Biological Systems
Solid-state NMR (ssNMR) has emerged as a powerful technique for studying the structure and dynamics of proteins that are not amenable to solution NMR or X-ray crystallography, such as large membrane proteins and amyloid fibrils. nih.gov A key advantage of ssNMR is its ability to study proteins in a native-like lipid bilayer environment. nih.gov
The incorporation of 15N, often in conjunction with 13C, is essential for ssNMR studies to resolve spectral overlap and to determine structural restraints. nih.gov L-Cysteine (15N) can be particularly useful in this context. For example, ssNMR has been used to characterize the orientation of L-cysteine on the surface of gold nanoparticles by measuring the 1H, 13C, and 15N resonances. researchgate.net These studies revealed the presence of two distinct layers of cysteine molecules, one chemisorbed to the gold surface and an outer, physisorbed layer. researchgate.net
In the context of membrane proteins, ssNMR can provide information on the orientation and dynamics of transmembrane helices. nih.gov By site-specifically labeling a protein with 15N at different positions, one can probe the local dynamics of different segments of the protein. For instance, in a study of phospholamban, 15N ssNMR spectra of site-specifically labeled samples revealed that a mutation induced dynamic changes in the cytoplasmic domain but not in the transmembrane domain. nih.gov
In-Cell NMR Techniques with L-Cysteine (15N)
In-cell NMR allows for the study of proteins in their native cellular environment, providing a more physiologically relevant picture of their structure, function, and interactions. unibo.it This technique has been successfully applied to study various cellular processes, including protein folding, disulfide bond formation, and protein-ligand interactions. acs.orgunibo.itnih.gov
A key challenge in in-cell NMR is the efficient delivery of isotope-labeled proteins into cells. acs.org One approach is to express the protein of interest directly in the cells using a labeled growth medium. nih.govunibo.it Both uniform 15N labeling and amino acid-specific labeling, including with L-Cysteine (15N), are possible. acs.orgnih.gov Specific labeling with 15N-cysteine is particularly valuable for studying processes involving cysteine residues, such as redox regulation and disulfide bond formation. acs.orgnih.gov
Mass Spectrometry (MS) Based Methodologies
Mass spectrometry, a powerful analytical technique for measuring the mass-to-charge ratio of ions, is central to the application of L-Cysteine (15N) in research. The incorporation of the heavy isotope ¹⁵N into cysteine increases its molecular weight by one unit for each nitrogen atom, creating a distinct mass shift that can be readily detected by MS. oup.com This principle underpins a variety of quantitative and qualitative analytical methods.
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. annualreviews.org L-Cysteine (15N) is a valuable tool in this field, enabling researchers to compare protein expression levels between different cellular states. oup.comannualreviews.org Furthermore, it facilitates the study of protein turnover, which encompasses the dynamic processes of protein synthesis and degradation. eurisotop.comnih.gov Understanding protein turnover is crucial as it is a key indicator of a protein's functional significance within a cell. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. researchgate.netsigmaaldrich.com In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural abundance of amino acids, while another is cultured in a "heavy" medium supplemented with a stable isotope-labeled amino acid, such as L-Cysteine (15N). researchgate.netresearchgate.net After a specific treatment or period, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. sigmaaldrich.comresearchgate.net The mass difference between the "light" and "heavy" peptides allows for the accurate quantification of protein abundance. researchgate.netnih.gov
A specialized application, Cysteine-SILAC, focuses specifically on labeling cysteine residues. acs.org This method has proven invaluable for detailed structural analysis, such as investigating the integrity of disulfide bonds in complex proteins like bispecific antibodies. acs.org By metabolically labeling an antibody with ¹³C₃,¹⁵N-cysteine, researchers were able to confirm the preservation of native heavy and light chain pairing during the manufacturing process. acs.org
Table 1: Research Findings Using L-Cysteine (15N) in SILAC
| Research Area | Organism/Cell Line | Key Findings | Reference |
| Quantitative Proteomics | Deinococcus radiodurans, Mouse B16 melanoma cells | Combined use of ¹⁵N-metabolic labeling and a cysteine-reactive biotin (B1667282) affinity tag allowed for the isolation and quantification of cysteine-containing polypeptides. The resulting mass spectra showed clear pairs of peptides with mass differences corresponding to the number of nitrogen atoms. | researchgate.netnih.govacs.org |
| Bispecific Antibody Characterization | Not Applicable | Cysteine-SILAC using ¹³C₃,¹⁵N-cysteine facilitated the direct analysis of disulfide-containing peptides, confirming the structural integrity and native heavy-light chain pairing of bispecific antibodies generated by controlled Fab-arm exchange. | acs.org |
The fractional synthesis rate (FSR) is a dynamic measure of the rate at which a specific protein is synthesized within a given time frame. eurisotop.comaap.org Measuring FSR provides crucial information about the metabolic changes occurring in a biological system. aap.org The use of stable isotope-labeled amino acids, including L-Cysteine (15N), is central to these measurements. eurisotop.comnih.gov By introducing the labeled amino acid into a system, researchers can track its incorporation into newly synthesized proteins over time. nih.govnih.gov
The analysis of mass isotopomer distribution in peptides containing the ¹⁵N label allows for the deconvolution of signals from "old" (unlabeled) and "new" (labeled) proteins. nih.gov From the ratio of these fractions, the FSR can be calculated. nih.gov This approach has been successfully applied to determine the synthesis rates of various proteins in different biological contexts, from individual plasma proteins to proteome-wide analyses in plants under stress. eurisotop.commdpi.com
Table 2: Research Findings on Fractional Synthesis Rate (FSR) Measurement
| Research Area | Organism/Model | Labeled Amino Acid(s) | Key Findings | Reference |
| Plasma Protein Synthesis | Humans | Not specified | A method was developed to measure the FSR of 29 different plasma proteins, revealing a 30-fold difference in their synthesis rates. | eurisotop.com |
| Pancreatic Cancer Cell Protein Synthesis | Pancreatic cancer MIA PaCa cells | ¹⁵N amino acids mixture | The FSR of six identified proteins ranged from 44–76%, demonstrating the feasibility of measuring protein synthesis dynamics in cancer cells. | nih.gov |
| Plant Response to Heat Stress | Arabidopsis thaliana | ¹⁵N | Elevated temperatures led to a median 1.4-fold increase in protein turnover rates, indicating accelerated protein dynamics as a response to thermal stress. | mdpi.com |
| Tissue Protein Synthesis in Rats | Rats | [L-¹⁵N]Leucine | Determined the optimal timing and dosage for measuring tissue protein FSR using a labeled amino acid. | nih.gov |
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Stable isotope tracers like L-Cysteine (15N) are fundamental to MFA, as they allow researchers to follow the path of atoms through metabolic networks. nih.gov This provides a detailed picture of cellular metabolism and how it is regulated. rsc.org
L-Cysteine (15N) is particularly useful for tracing the flow of nitrogen and sulfur atoms through metabolic pathways. rsc.orgnih.gov By introducing ¹⁵N-labeled cysteine into a cellular system, researchers can monitor its incorporation into various downstream metabolites, such as other amino acids, glutathione (B108866), and coenzyme A. nih.govnih.govelifesciences.org This allows for the elucidation of nitrogen and sulfur assimilation and distribution within the cell. rsc.org
For instance, studies have used ¹⁵N-labeled cysteine to investigate the transsulfuration pathway, which is crucial for cysteine homeostasis. nih.govphysiology.org In a study on sepsis in rats, [¹⁵N]cysteine was used alongside [³⁵S]methionine to demonstrate a significant increase in methionine transsulfuration, highlighting an elevated requirement for cysteine during infection. physiology.org Similarly, combining ¹³C and ¹⁵N tracers enables the simultaneous interrogation of carbon and nitrogen metabolism, providing a more comprehensive understanding of metabolic phenotypes. rsc.org
Table 3: Research Findings on Tracking Nitrogen and Sulfur Fluxes
| Research Area | Organism/Cell Line | Labeled Compound(s) | Key Findings | Reference |
| Parasite Metabolism | Entamoeba histolytica | [U-¹³C₃, ¹⁵N]l-cysteine | Revealed that L-cysteine is rapidly metabolized into several compounds, including L-cystine, L-alanine, and novel thiazolidine (B150603) derivatives that serve as a storage form of L-cysteine. | nih.govcapes.gov.brnih.gov |
| Sepsis-induced Metabolic Changes | Rats | [³⁵S]methionine and [¹⁵N]cysteine | Infection significantly increased the contribution of transsulfuration to cysteine flux, indicating an increased demand for cysteine during sepsis. | physiology.org |
| Cancer Cell Metabolism | Neuroblastoma, Ewing sarcoma, breast, and pancreatic cancers | ¹³C- and/or ¹⁵N-serine and ¹³C-methionine | Demonstrated the activity of the transsulfuration pathway in various cancers for de novo cysteine synthesis. | nih.gov |
| Plant Metabolism | Arabidopsis thaliana | ¹⁵N-labeled compounds | Used to trace nitrogen-containing metabolites and understand the interplay between nitrogen, carbon, and sulfur balance. | oup.com |
A significant advantage of using stable isotope tracers like L-Cysteine (15N) is the ability to identify previously unknown metabolites and metabolic intermediates. nih.gov The distinct isotopic signature of the labeled compound allows researchers to confidently identify its downstream products in complex biological samples. nih.gov
A notable example is the investigation of L-cysteine metabolism in the protozoan parasite Entamoeba histolytica. nih.govcapes.gov.brnih.gov By feeding the parasite [U-¹³C₃, ¹⁵N]l-cysteine, researchers were able to identify three novel metabolites: thiazolidine-4-carboxylic acid (T4C), 2-methyl thiazolidine-4-carboxylic acid (MT4C), and 2-ethyl-thiazolidine-4-carboxylic acid (ET4C). nih.govcapes.gov.brnih.gov These compounds were found to be condensation products of L-cysteine with aldehydes and serve as a storage form of cysteine, playing a role in growth and protection against oxidative stress. nih.govcapes.gov.br This discovery, made possible by stable isotope tracing, provided a deeper understanding of the unique metabolic adaptations of this parasite. nih.gov
Table 4: Identification of Novel Metabolites and Intermediates
| Research Area | Organism/Cell Line | Labeled Compound(s) | Novel Metabolites/Intermediates Identified | Key Findings | Reference |
| Parasite Metabolism | Entamoeba histolytica | [U-¹³C₃, ¹⁵N]l-cysteine | Thiazolidine-4-carboxylic acid (T4C), 2-methyl thiazolidine-4-carboxylic acid (MT4C), 2-ethyl-thiazolidine-4-carboxylic acid (ET4C) | These compounds act as a storage form of L-cysteine and are involved in growth and defense against oxidative stress. | nih.govcapes.gov.brnih.gov |
| Parasite Amino Acid Metabolism | Entamoeba histolytica | [U-¹³C₅,¹⁵N]l-methionine, [U-¹³C₃,¹⁵N]l-serine | S-methylcysteine (SMC), O-acetylserine (OAS) | L-cysteine deprivation leads to a significant accumulation of SMC and OAS, revealing novel regulatory mechanisms in sulfur-containing amino acid metabolism. | nih.gov |
Tracking Nitrogen and Sulfur Fluxes in Metabolic Networks
Isotope Ratio Mass Spectrometry (IRMS) for Natural Abundance and Enrichment Studies
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the ratio of stable isotopes in a sample. nih.gov When analyzing L-cysteine, IRMS can determine the ¹⁵N/¹⁴N ratio, providing insights into both natural variations and experimental enrichment. researchgate.net
Natural Abundance Studies: The natural abundance of ¹⁵N in amino acids within an organism or ecosystem can reveal significant information about trophic levels and metabolic pathways. researchgate.netresearchgate.net For instance, the δ¹⁵N value (the deviation of the sample's isotope ratio from an international standard) of amino acids like cysteine can differ based on the nitrogen sources and metabolic processes in an organism. tandfonline.commdpi.com IRMS analysis of L-cysteine can help distinguish its origin, such as differentiating between cysteine derived from poultry feathers versus other sources, which is crucial for food authenticity and quality control. researchgate.net Techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are employed to analyze the δ¹⁵N values of derivatized amino acids, offering a way to reconstruct dietary patterns and understand nitrogen cycling in various ecosystems. researchgate.netresearchgate.net
Enrichment Studies: In enrichment studies, organisms or cell cultures are supplied with L-Cysteine (15N). IRMS is then used to quantify the incorporation of the ¹⁵N label into proteins and other nitrogen-containing metabolites. tandfonline.com This approach is invaluable for metabolic research, allowing scientists to trace nitrogen fluxes and study the kinetics of nitrogen metabolism. tandfonline.comnih.gov For example, GC-C-IRMS can be used to measure ¹⁵N enrichment in plasma protein amino acids after administration of a ¹⁵N-labeled compound, providing data on amino acid metabolism and protein turnover. tandfonline.com The precision of these measurements is critical, with modern instruments achieving a mean precision of around ±0.7‰ for δ¹⁵N. tandfonline.com However, researchers must be cautious of "memory effects" in GC-C-IRMS systems, where highly enriched samples can influence the results of subsequent analyses. nih.gov
| Application | Technique | Key Findings/Utility |
| Natural Abundance | EA-IRMS, GC-C-IRMS | Differentiate origins of L-cysteine (e.g., feathers vs. hair). researchgate.net Reconstruct palaeodietary information from bone collagen. researchgate.net |
| Enrichment Studies | GC-C-IRMS | Trace nitrogen kinetics in plasma protein amino acids. tandfonline.com Quantify the incorporation of nitrogen from specific precursors into microbial biomass. nih.gov |
Advanced MS Techniques (e.g., Capillary Electrophoresis-Time of Flight MS, LC-MS/MS)
Beyond IRMS, other advanced mass spectrometry techniques are crucial for analyzing L-Cysteine (15N) in complex biological samples, offering high selectivity, sensitivity, and the ability to differentiate isotopologues. creative-proteomics.com
Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOF-MS): This technique combines the high separation efficiency of capillary electrophoresis with the high mass accuracy of TOF-MS. nih.govd-nb.info It is particularly useful for metabolomics studies. In research on the parasite Entamoeba histolytica, CE-TOF-MS was used to investigate the metabolism of [U-¹³C₃, ¹⁵N]L-cysteine. nih.govresearcher.life The method allowed for the rapid identification and tracking of labeled cysteine as it was metabolized into various compounds, including L-cystine, L-alanine, and other novel metabolites. nih.govresearcher.life CE-TOF-MS provides quantitative information on metabolic networks by measuring isotopic enrichment in a wide array of metabolites. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a robust and widely used method for the quantification of amino acids in biological matrices like plasma. nih.govthermofisher.com A key advantage is its high specificity and the ability to use stable isotope-labeled internal standards, such as L-Cysteine labeled with both ¹³C and ¹⁵N, to ensure accuracy and correct for matrix effects. nih.gov Methods have been developed for the rapid and simultaneous analysis of numerous amino acids, including cysteine, within minutes. nih.govrestek.com These methods are validated for linearity, sensitivity, accuracy, and precision, making them reliable for clinical research and studies on disease progression. nih.gov For example, an LC-MS/MS method was successfully applied to study the dynamics of plasma amino acids during the progression of hepatocellular carcinoma in mice. nih.gov
| Technique | Application Area | Specific Use of L-Cysteine (15N) | Research Example |
| CE-TOF-MS | Metabolomics, Parasitology | Tracing the metabolic fate of cysteine. | Investigating L-cysteine metabolism in Entamoeba histolytica, identifying novel downstream metabolites. nih.govresearcher.life |
| LC-MS/MS | Clinical Research, Disease Biomarker Discovery | As an internal standard for accurate quantification of unlabeled cysteine. | Quantifying amino acid dynamics in mouse plasma during hepatocellular carcinoma progression. nih.gov |
Stable Isotope Probing (SIP) in Environmental and Microbial Ecology
Stable Isotope Probing (SIP) is a powerful, cultivation-independent technique that links microbial identity to metabolic function within complex environmental samples. researchgate.netresearchgate.net By introducing a substrate heavily enriched with a stable isotope, such as L-Cysteine (15N), researchers can trace the flow of the isotope into the cellular components (like DNA, RNA, or proteins) of metabolically active microorganisms. researchgate.netnsf.gov
In the context of L-Cysteine (15N), SIP can be used to identify which microorganisms in a community are actively assimilating this amino acid. This is particularly relevant for understanding sulfur and nitrogen cycling in environments like soil. researchgate.netresearchgate.net After incubation with the labeled cysteine, "heavy" biomolecules (e.g., DNA containing ¹⁵N) are separated from "light" (unlabeled) ones, typically by density-gradient ultracentrifugation. wikipedia.org Subsequent sequencing of the labeled DNA or RNA reveals the identity of the organisms that consumed the cysteine. nsf.gov
Protein-SIP is another variant where the incorporation of ¹⁵N from labeled substrates into microbial proteins is detected by mass spectrometry. researchgate.net This provides direct evidence of functional activity and can help quantify the proteins synthesized in response to the substrate. researchgate.net SIP studies using ¹⁵N-labeled compounds have been instrumental in identifying active microbes in various processes, including contaminant biodegradation and nutrient cycling. researchgate.netacs.org
| SIP Method | Biomarker | Information Gained | Environmental Application |
| DNA-SIP | DNA | Identifies microorganisms actively assimilating the labeled substrate. nsf.gov | Identifying active nitrogen-fixing bacteria in soil by tracing ¹⁵N₂ incorporation. researchgate.net |
| RNA-SIP | RNA | Provides higher sensitivity than DNA-SIP for detecting metabolic activity, as RNA is more dynamic. researchgate.net | Studying active diazotrophs (nitrogen-fixers) in environmental samples. researchgate.net |
| Protein-SIP | Proteins | Identifies key metabolic actors and quantifies newly synthesized proteins. researchgate.net | Detecting assimilation of labeled substrates into the metaproteome of microbial communities. researchgate.net |
Integration with Radiometric and Scintillation Counting in Tracer Studies
While stable isotopes like ¹⁵N offer many advantages, they can be powerfully combined with radioactive isotopes (radiotracers) in dual-labeling studies to trace the metabolic fate of different atoms within the same molecule simultaneously.
A common application involves using L-cysteine labeled with both a stable isotope, like ¹⁵N, and a radioactive isotope, such as ³⁵S (for sulfur) or ¹⁴C (for carbon). researchgate.net This allows researchers to track the separate pathways of nitrogen, sulfur, and carbon from the same initial precursor molecule. For example, a ¹⁴C and ³⁵S dual-labeling study on cysteine and methionine mineralization in soil revealed that the carbon and sulfur cycles were temporally decoupled; the C and S from these amino acids were mineralized and immobilized by microbes at different rates. researchgate.net
In these experiments, the stable isotope (¹⁵N) incorporation is typically measured by mass spectrometry (like IRMS or LC-MS/MS), while the radioactive isotope (e.g., ¹⁴C or ³⁵S) is quantified using a liquid scintillation counter. researchgate.netnih.gov Scintillation counting measures the light produced when radioactive particles interact with a scintillator cocktail. nih.gov This integrated approach provides a more complete picture of metabolic processes. For instance, combining ¹⁵N tracing with ³⁵S tracing in studies of astrocyte metabolism helps elucidate the synthesis of compounds like taurine (B1682933) from cysteine. physiology.org Similarly, ATP-[³²P]-PPi exchange assays, which rely on scintillation counting, can be used alongside stable isotope feeding experiments to characterize enzyme activity and substrate specificity in complex biosynthetic pathways. nih.gov
Investigative Applications of L Cysteine 15n in Biological Systems
Elucidation of L-Cysteine (¹⁵N) Biosynthesis and Degradation Pathways
L-Cysteine is a semi-essential amino acid in humans and can be synthesized from L-serine. mdpi.com The use of L-Cysteine (¹⁵N) allows for the detailed investigation of its synthesis and breakdown, shedding light on the intricate regulation of these pathways.
Serine Transacetylase and O-Acetylserine Sulfhydrylase Activities
The activity of SAT is subject to feedback inhibition by L-cysteine, a critical regulatory mechanism to maintain cellular homeostasis. mdpi.com In some organisms, like Salmonella Typhimurium and E. coli, SAT and OASS form a multi-enzyme complex called the cysteine synthase complex. mdpi.com This complex formation modulates the kinetic parameters of both enzymes. researchgate.netnih.gov The interaction between these two enzymes is crucial for the fine-tuning of cysteine levels within the cell. mdpi.com
By using L-Cysteine (¹⁵N) as a tracer, researchers can monitor the flux through this pathway and investigate the regulatory effects of various factors on the activities of SAT and OASS. This includes studying how the cysteine synthase complex assembles and disassembles in response to changing cellular needs. mdpi.comresearchgate.net
Role of Specific Cysteine Synthase Isoforms (e.g., CysM, CysK2)
In some organisms, multiple isoforms of cysteine synthase exist, each with potentially distinct roles. For instance, Mycobacterium tuberculosis possesses several cysteine synthase isoforms, including CysM and CysK2, which are crucial for its survival, particularly under the oxidative stress conditions encountered within a host. elifesciences.orgelifesciences.org
Studies have shown that CysM and CysK2 are not entirely redundant and play independent roles in mitigating redox stress. elifesciences.orgbiorxiv.org CysK2, for example, has been identified as an S-sulfocysteine synthase that utilizes O-phosphoserine and thiosulfate (B1220275) as substrates, providing an alternative route to cysteine. nih.govuniprot.org This pathway can either directly produce L-cysteine using sulfide (B99878) or indirectly via S-sulfocysteine. uniprot.org The presence of these different isoforms highlights the metabolic flexibility of organisms in adapting to diverse environmental conditions. elifesciences.orgbiorxiv.org
Dynamics of L-Cysteine (¹⁵N) Incorporation into Sulfur and Nitrogen Assimilation Pathways
Cysteine biosynthesis represents a critical intersection of carbon, nitrogen, and sulfur assimilation pathways. nih.gov The carbon backbone is derived from photosynthesis, nitrogen is assimilated and incorporated into serine, and reduced sulfur is then incorporated into the serine-derived intermediate, O-acetylserine. nih.gov
L-Cysteine (¹⁵N) serves as an invaluable tracer to study the dynamics of nitrogen flow into cysteine and its subsequent distribution into other essential biomolecules. This includes tracking the incorporation of the ¹⁵N label into sulfur-containing compounds like mycothiol (B1677580) and ergothioneine (B1671048) in Mycobacterium tuberculosis, which are vital for redox homeostasis. elifesciences.orgbiorxiv.org
Furthermore, the synthesis of L-cysteine is tightly coordinated with nitrogen availability. mdpi.com Studies in plants have demonstrated that nitrogen nutrition regulates sulfate (B86663) reduction at the transcriptional level, with O-acetylserine (OAS) playing a key signaling role. nih.gov By using ¹⁵N-labeled compounds, researchers can quantify how changes in nitrogen supply affect the flux through the cysteine biosynthetic pathway and the subsequent allocation of nitrogen and sulfur to various metabolic sinks. mdpi.comnih.gov
Functional Roles in Macromolecular Synthesis and Turnover
The applications of L-Cysteine (¹⁵N) extend to understanding the synthesis and degradation of macromolecules, particularly proteins.
Protein Synthesis and Degradation Dynamics
Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of "heavy" labeled amino acids, such as L-Cysteine (¹⁵N), into proteins. ckgas.comsigmaaldrich.com This allows for the precise measurement of changes in protein abundance between different cellular states. sigmaaldrich.com
By tracking the incorporation of ¹⁵N from L-Cysteine into the proteome over time, researchers can determine the rates of protein synthesis and degradation. nih.gov This approach provides a dynamic view of the proteome, offering insights into how cells regulate protein levels in response to various stimuli or during processes like development. nih.govoup.com For example, ¹⁵N metabolic labeling has been used to study protein turnover in mammalian tissues and to quantify protein synthesis rates in cancer cells. ckgas.comnih.gov
| Application | Organism/System | Key Findings | References |
|---|---|---|---|
| Quantifying protein synthesis and degradation rates | Human and animal systems | Provides essential information on metabolic health and muscle maintenance. | |
| Measuring fractional synthesis rates (FSR) of specific proteins | Pancreatic cancer cells (MIA PaCa) | Determined FSR of six identified proteins to be between 44–76%. | nih.gov |
| Defining degradation rates of organelle proteins | Arabidopsis cell culture | Utilized inorganic ¹⁵N to study protein turnover. | oup.com |
Incorporation into Specific Protein Domains or Motifs
Selective isotope labeling of specific amino acids is a powerful strategy for structural and mechanistic studies of proteins using techniques like NMR and EPR spectroscopy. nih.gov By introducing ¹⁵N-labeled cysteine into a protein, researchers can obtain specific information about the local environment of that residue.
This approach is particularly valuable for studying large proteins or protein complexes where uniform labeling would result in overly complex spectra. nih.gov Segmental isotope labeling, where only a specific domain of a protein is labeled, can be achieved through methods like expressed protein ligation. pnas.org This allows for the detailed structural and dynamic analysis of individual domains within a larger protein context.
Contributions to Intermediary Metabolism and Metabolite Homeostasis
L-cysteine (15N) has been instrumental in unraveling the intricate network of metabolic pathways that govern cellular function. Its use as a tracer has provided invaluable insights into how organisms synthesize, degrade, and utilize this crucial amino acid and its derivatives.
Glutathione (B108866) and Thioredoxin Pathway Investigations
L-cysteine is a foundational precursor for the synthesis of glutathione (GSH), a vital intracellular antioxidant. nih.gov Stable isotope tracing with labeled cysteine, such as [U-13C, 15N]cystine or [15N]cysteine, allows for the direct measurement of its incorporation into the glutathione pool. researchgate.netnih.gov This methodology has been critical in studying the dynamics of glutathione synthesis and its role in maintaining redox homeostasis. nih.gov For instance, research has shown that under conditions of oxidative stress, the transsulfuration pathway's contribution of cysteine for GSH synthesis increases. nih.gov
The glutathione and thioredoxin systems are the two major antioxidant systems in cells, and they are interconnected. biorxiv.orgscienceopen.com Both systems are crucial for reducing disulfide bonds and converting cystine to cysteine. biorxiv.org Studies using labeled cysteine have helped to understand the interplay between these two pathways. For example, when the thioredoxin pathway is inhibited, there is an increased reliance on the glutathione system for antioxidant defense. nih.gov The use of L-cysteine (15N) helps to quantify the flux through the glutathione synthesis pathway under such perturbed conditions, providing a clearer picture of the compensatory mechanisms involved.
Transsulfuration Pathway Research
The transsulfuration pathway is a key metabolic route for the endogenous synthesis of cysteine from methionine. vulcanchem.com The application of [15N]cysteine in conjunction with other labeled compounds, such as [35S]methionine, has been pivotal in quantifying the rate of this pathway. physiology.org
| Parameter | Pair-Fed Rats | Septic Rats | Percentage Increase in Septic Rats |
|---|---|---|---|
| Contribution of transsulfuration to plasma cysteine flux (%) | - | - | 80% |
| Contribution of transsulfuration to liver cysteine flux (%) | - | - | 80% |
| Contribution of transsulfuration to plasma methionine flux (%) | - | - | 133% |
| Plasma transsulfuration rate (μmol·h⁻¹·100g⁻¹) | 0.25 | 0.68 | 172% |
Elucidation of Novel Cysteine Derivatives (e.g., Thiazolidine (B150603) Carboxylic Acids)
The use of isotopically labeled L-cysteine has led to the discovery and characterization of novel cysteine derivatives in various organisms. A notable example is the identification of thiazolidine-4-carboxylic acids in the protozoan parasite Entamoeba histolytica. nih.govcapes.gov.br
In a metabolomics study, researchers cultured E. histolytica with [U-13C3, 15N]L-cysteine and analyzed the resulting metabolites using capillary electrophoresis-time of flight mass spectrometry. nih.govcapes.gov.brnih.gov They discovered that L-cysteine was rapidly converted into three previously unknown metabolites: thiazolidine-4-carboxylic acid (T4C), 2-methylthiazolidine-4-carboxylic acid (MT4C), and 2-ethyl-thiazolidine-4-carboxylic acid (ET4C). nih.govcapes.gov.br These compounds are formed through the condensation of L-cysteine with aldehydes. nih.govcapes.gov.br Further investigation revealed that these thiazolidine derivatives serve as a storage form of L-cysteine and are involved in protecting the parasite against oxidative stress. nih.govcapes.gov.brscience.gov
Role in Microbial Nitrogen and Sulfur Cycling (e.g., Entamoeba histolytica, Mycobacterium tuberculosis, Geobacter sulfurreducens)
L-cysteine (15N) is a valuable tool for investigating nitrogen and sulfur metabolism in diverse microorganisms.
Entamoeba histolytica : As mentioned previously, studies using [U-13C3, 15N]L-cysteine have been crucial in understanding cysteine metabolism in this anaerobic parasite. nih.govcapes.gov.brnih.gov The research demonstrated that E. histolytica utilizes L-cysteine for the synthesis of thiazolidine derivatives, which act as a cysteine reservoir and aid in detoxification and defense against reactive oxygen species. nih.govcapes.gov.br The labeling allowed for the tracing of the nitrogen atom from cysteine into these novel compounds. niph.go.jpresearchgate.net
Mycobacterium tuberculosis : The bacterium responsible for tuberculosis, M. tuberculosis, relies on its own cysteine biosynthesis pathways for survival, especially under the stressful conditions encountered within a host. nih.govelifesciences.org Genes involved in sulfur metabolism and cysteine synthesis are significantly upregulated during oxidative stress. nih.govelifesciences.org While direct tracing studies with L-cysteine (15N) in M. tuberculosis are not detailed in the provided context, the importance of cysteine metabolism in this pathogen suggests that such studies would be highly informative for understanding its pathogenesis and identifying new drug targets. nih.govelifesciences.orgresearchgate.net
Geobacter sulfurreducens : This iron-reducing bacterium exhibits interesting cysteine metabolism. Studies have shown that G. sulfurreducens can convert cysteine to penicillamine (B1679230). diva-portal.orgnih.gov The use of isotopically labeled L-cysteine, such as L-cysteine-13C3, 15N, confirmed that penicillamine is formed through the dimethylation of the C-3 atom of cysteine. nih.govnih.gov This metabolic capability appears to be a strategy for maintaining cysteine homeostasis. nih.gov
| Organism | Key Finding | Methodological Contribution of L-Cysteine (15N) |
|---|---|---|
| Entamoeba histolytica | Forms thiazolidine derivatives as a cysteine storage and defense mechanism. nih.govcapes.gov.br | Traced the nitrogen from L-cysteine into novel thiazolidine compounds. niph.go.jpresearchgate.net |
| Mycobacterium tuberculosis | Cysteine biosynthetic pathways are crucial for survival under oxidative stress. nih.govelifesciences.org | (Potential Application) To quantify the flux through different cysteine synthesis and utilization pathways. |
| Geobacter sulfurreducens | Converts cysteine to penicillamine to maintain homeostasis. diva-portal.orgnih.gov | Confirmed the metabolic origin of penicillamine from cysteine. nih.govnih.gov |
Impact on Plant Amino Acid Pools and Nutrient Allocation
The application of 15N-labeled amino acids, including cysteine, has provided significant insights into nitrogen and sulfur uptake and metabolism in plants. These studies help to understand the competition between plants and soil microbes for these essential nutrients. dntb.gov.uaresearchgate.net
Research using dual-labeled (13C and 15N) cysteine has shown that plants can absorb intact amino acids, but the extent of this uptake is influenced by the concentration of amino acids in the soil. researchgate.net In a study with wheat and oilseed rape, the plants absorbed a small percentage of intact cysteine, while a larger portion of the nitrogen and sulfur was taken up after microbial decomposition of the cysteine. dntb.gov.ua The use of 15N-labeled cysteine allowed the researchers to differentiate between the nitrogen derived directly from intact cysteine and that from mineralized sources. dntb.gov.ua
Furthermore, studies on winter oilseed rape using [15N]L-glycine as a metabolic probe have revealed that the sink-source status of leaves influences the pools of various amino acids, including a decrease in S-methyl-l-cysteine sulphoxide in source leaves. nih.govnih.gov While this study did not directly use L-cysteine (15N), it highlights how 15N labeling is used to track nitrogen flux through amino acid metabolic networks in plants.
Computational and Bioinformatic Approaches in L Cysteine 15n Tracer Studies
Metabolic Network Reconstruction and Modeling
Metabolic network reconstruction is the foundational step in systems-level analysis of metabolism. It involves the compilation of all known metabolic reactions in an organism into a structured, mathematical model. wikipedia.org These models serve as a scaffold to interpret data from ¹⁵N-L-Cysteine tracer studies, correlating genomic and proteomic information with metabolic functions. wikipedia.orgnih.gov
The process begins with genome annotation to identify genes encoding metabolic enzymes. nih.gov This information is then used to build a draft metabolic network. wikipedia.orgnih.gov This draft model is subsequently refined through manual curation, literature review, and experimental data, such as that obtained from ¹⁵N-L-Cysteine tracing experiments. wikipedia.orgnih.gov Tools like the RAVEN (Reconstruction, Analysis and Visualization of Metabolic Networks) Toolbox can be employed for this semi-automated reconstruction process. github.com
Once a robust metabolic network is established, constraint-based modeling techniques, such as Flux Balance Analysis (FBA), are applied. nih.govtum.de FBA uses the stoichiometric matrix of the network and a defined objective function (e.g., biomass production) to predict metabolic flux distributions. nih.govtum.de Data from ¹⁵N-L-Cysteine tracer studies provide crucial constraints for these models, enhancing the accuracy of flux predictions and allowing for a more realistic representation of the metabolic state. tum.de For instance, by tracking the incorporation of ¹⁵N from L-Cysteine into other metabolites, researchers can validate and refine the connections within the reconstructed network. nih.gov
In a study on Escherichia coli aimed at improving L-cysteine production, genome-scale flux analysis methodologies like FBA, flux variance analysis (FVA), and thermodynamic flux analysis (TFA) were proposed. tum.de These methods utilize experimental data, such as extracellular fluxes and intracellular metabolite concentrations, as constraints to predict flux distributions throughout the metabolic pathways. tum.de The goal was to identify enzymatic control points in a reduced metabolic model that includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the L-cysteine biosynthesis pathway to enhance production. tum.de
Data Deconvolution and Flux Calculation Algorithms
Following the acquisition of raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the complex isotopic patterns must be deconvoluted to determine the extent of ¹⁵N incorporation into various metabolites. nih.govnih.govdoe.gov This process is complicated by the natural abundance of other isotopes (e.g., ¹³C), which contributes to the mass isotopomer distribution (MID) of a metabolite. nih.gov
Data Deconvolution: Several algorithms have been developed to correct for natural isotope abundance and deconvolve the mass spectra of labeled compounds. nih.govresearchgate.net These algorithms differentiate the signal of the ¹⁵N-labeled isotopologues from the unlabeled ones and those containing other naturally occurring heavy isotopes. nih.govnih.gov For example, a nonnegative least square method can be used to deconvolve the ¹⁵N distribution from the natural isotope distributions. nih.gov Software packages like IsoCor and X¹³CMS are utilized to analyze isotopically labeled samples and identify isotope labeling patterns. nih.govacs.org The Isopat algorithm is another tool that determines stable isotope enrichment by comparing a known unlabeled standard with the labeled analyte. researchgate.net
Flux Calculation: Once the isotopic enrichment is determined, flux calculation algorithms are used to quantify the rates of metabolic reactions. medchemexpress.comcreative-proteomics.com Metabolic Flux Analysis (MFA) is a key technique that uses the MIDs of metabolites to estimate intracellular fluxes. medchemexpress.com Stable isotope tracing with ¹⁵N is a cornerstone of MFA, providing precise data on the flow of nitrogen atoms through metabolic pathways. medchemexpress.com
The process involves:
Tracer Selection and Administration: Administering ¹⁵N-L-Cysteine to the biological system. creative-proteomics.com
Sample Analysis: Measuring the MIDs of key metabolites using MS or NMR. creative-proteomics.comresearchgate.net
Metabolic Model Construction: Using a reconstructed metabolic network that includes the relevant pathways. creative-proteomics.com
Flux Estimation: Employing computational algorithms to find the set of fluxes that best explains the measured MIDs. creative-proteomics.comresearchgate.net
Software like ScalaFlux offers a scalable approach to quantify fluxes in specific metabolic subnetworks by modeling label propagation directly from the metabolic precursors of that subnetwork. researchgate.net
Statistical Analysis of Isotopic Enrichment Data
Statistical analysis is critical for interpreting the significance of changes in isotopic enrichment observed in ¹⁵N-L-Cysteine tracer studies. The goal is to identify metabolites and pathways that are significantly affected by the experimental conditions.
Common statistical approaches include:
T-tests and ANOVA: These are used to compare the mean isotopic enrichment between different experimental groups (e.g., control vs. treated). nih.govcpsbb.eu For example, a Student's t-test can be performed on unpaired data to compare enrichment levels under different conditions. nih.gov
Clustering Analysis: This helps to group metabolites with similar enrichment patterns, which can suggest they are part of the same pathway or are co-regulated. ckgas.com
Regression Models: Piecewise linear regression models can be applied to characterize isotopic variation over time or in response to different conditions. oup.com
Software platforms such as MetaboAnalyst and XCMS Online provide tools for performing these statistical analyses, including feature identification and significance testing. nih.gov For instance, XCMS Online uses the Mann-Whitney U test to identify features that change significantly between sample groups. nih.gov
A key aspect of the statistical analysis is the correction for multiple comparisons to control the false discovery rate (FDR), ensuring the reliability of the identified significant changes. acs.org
Integration of Omics Data with 15N-Tracing (e.g., Metabolomics, Proteomics, Transcriptomics)
Integrating data from ¹⁵N-L-Cysteine tracing with other omics datasets (transcriptomics, proteomics, and broader metabolomics) provides a more comprehensive, systems-level understanding of cellular regulation. nih.govnih.gov This multi-omics approach allows researchers to connect changes in gene expression and protein levels with alterations in metabolic fluxes. nih.govnih.gov
Metabolomics Integration: ¹⁵N-L-Cysteine tracing is inherently a metabolomics technique. Integrating the targeted tracer data with untargeted metabolomics provides a broader view of the metabolic landscape. nih.gov Global isotope metabolomics using ¹⁵N-labeled precursors can reveal unexpected metabolic strategies, such as the simultaneous utilization of different nitrogen sources. nih.gov
Proteomics Integration: Combining ¹⁵N tracing with proteomics allows for the quantification of protein turnover and the correlation of enzyme levels with metabolic fluxes. nih.govresearchgate.net For example, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used in conjunction with ¹⁵N-L-Cysteine to monitor changes in protein abundance. sigmaaldrich.com By measuring both the flux through a pathway and the levels of the enzymes involved, researchers can distinguish between regulation at the metabolic level versus the protein expression level. researchgate.net The Census software is a tool that can analyze ¹⁵N-labeled proteomics data, calculating enrichment ratios and correcting for protein turnover rates. ckgas.comckisotopes.com
Transcriptomics Integration: Integrating transcriptomic data (from RNA-seq) with ¹⁵N tracing helps to link changes in gene expression to metabolic reprogramming. nih.govardigen.com For instance, if a particular metabolic pathway shows increased flux of ¹⁵N from L-Cysteine, transcriptomic analysis can reveal whether the genes encoding the enzymes in that pathway are upregulated. scispace.com Computational pipelines like INTEGRATE use transcriptomics data to predict differential expression of reactions and then use constraint-based modeling to see how these changes translate into metabolic fluxes. nih.gov
The integration of these multi-omics datasets often relies on advanced computational and bioinformatic tools that can handle diverse data types and map them onto metabolic networks. cpsbb.eunih.gov This integrated approach is crucial for unraveling the complex regulatory mechanisms that govern cellular metabolism in response to various stimuli. nih.gov
Interactive Data Tables
Table 1: Software and Algorithms for ¹⁵N Tracer Studies
This table summarizes some of the computational tools used in the analysis of ¹⁵N-L-Cysteine tracing data.
| Tool/Algorithm | Application | Function | Reference |
| RAVEN Toolbox | Metabolic Network Reconstruction | Semi-automated reconstruction of genome-scale models. | github.com |
| Flux Balance Analysis (FBA) | Modeling | Predicts metabolic flux distributions based on stoichiometry. | tum.de |
| IsoCor | Data Deconvolution | Corrects raw mass spectrometry data for natural isotope abundance. | acs.org |
| X¹³CMS | Data Deconvolution | Identifies isotope labeling patterns in metabolomics data. | nih.gov |
| ScalaFlux | Flux Calculation | Quantifies fluxes in metabolic subnetworks from label propagation. | researchgate.net |
| Census | Proteomics Data Analysis | Quantifies peptides and proteins from ¹⁵N-labeling experiments. | ckgas.com |
| MetaboAnalyst | Statistical Analysis | Performs statistical, functional, and pathway analysis of metabolomics data. | nih.gov |
| INTEGRATE | Multi-Omics Integration | Integrates metabolomics and transcriptomics data to characterize metabolic regulation. | nih.gov |
Future Prospects and Methodological Innovations in L Cysteine 15n Research
Development of Novel L-Cysteine (¹⁵N) Derivatives for Specific Research Questions
The synthesis of novel L-Cysteine (¹⁵N) derivatives is a burgeoning field aimed at creating specialized probes to investigate specific metabolic fates and protein functions. Standard L-Cysteine (¹⁵N) is invaluable for tracking the nitrogen atom through metabolic networks, but derivatization can enhance tracer delivery, target specific enzymatic reactions, or introduce additional functionalities for detection and analysis.
Researchers have developed enzymatic systems for the efficient synthesis of isotopically labeled L-cysteine derivatives. Using enzymes such as CysE and CysK from bacteria, scientists can incorporate both sulfur (³⁴S) and nitrogen (¹⁵N) isotopes to create dual-labeled molecules. nih.gov This method has been successfully applied to produce a suite of derivatives, including L-cystine, L-cystine persulfide, and S-sulfo-L-cysteine, enabling detailed studies of the reactive sulfur metabolome. nih.govresearchgate.net
Another innovative approach involves the creation of esterified derivatives to improve cell permeability and bioavailability. For instance, S-[¹⁵N]nitroso-N-acetyl-L-cysteine ethyl ester (S¹⁵NACET) has been synthesized to study the pharmacology of S-nitrosothiols. unisi.it The ethyl ester group enhances the molecule's ability to cross cell membranes, delivering the ¹⁵N-labeled core to intracellular compartments where its metabolic fate can be tracked. unisi.it
Furthermore, tracing studies with ¹⁵N-labeled L-cysteine have led to the discovery of entirely new, physiologically relevant derivatives in biological systems. In the parasite Entamoeba histolytica, tracing with [U-¹³C₃, ¹⁵N]L-cysteine revealed its condensation with aldehydes to form thiazolidine-4-carboxylic acid (T4C) and its derivatives, which serve as a biological storage form of cysteine. nih.gov Similarly, studies in the bacterium Geobacter sulfurreducens showed that ¹⁵N-labeled L-cysteine could be metabolically converted to penicillamine (B1679230) via dimethylation. nih.gov These discoveries, made possible by isotopic labeling, open new avenues for understanding cysteine homeostasis and function in various organisms.
| Novel L-Cysteine (¹⁵N) Derivative | Labeling Strategy | Specific Research Application | Key Finding |
|---|---|---|---|
| Dual-labeled (¹⁵N, ³⁴S) L-Cysteine | Enzymatic synthesis using ¹⁵N-L-serine and ³⁴S-sodium sulfide (B99878) | Tracing the reactive sulfur metabolome | Enables simultaneous tracking of both nitrogen and sulfur atoms from cysteine. nih.govresearchgate.net |
| S-[¹⁵N]nitroso-N-acetyl-L-cysteine ethyl ester (S¹⁵NACET) | Chemical synthesis | Investigating the pharmacology and delivery of S-nitrosothiols | The ethyl ester derivative exhibits high oral bioavailability and acts as a potent precursor of hydrogen sulfide. unisi.it |
| Thiazolidine-4-carboxylic acid (T4C) | Identified via in vivo tracing with [U-¹³C₃, ¹⁵N]L-cysteine | Understanding cysteine storage mechanisms in parasites | Revealed a previously unknown metabolic pathway where T4C serves as a stable reservoir for L-cysteine. nih.gov |
| Penicillamine | Identified via ex vivo tracing with L-Cysteine-¹³C₃,¹⁵N | Investigating microbial metabolic capabilities | Demonstrated the de novo metabolic synthesis of penicillamine from cysteine by Geobacter sulfurreducens. nih.gov |
Advancements in Analytical Sensitivity and Resolution for Low Abundance Metabolites
A primary challenge in metabolomics is the detection and accurate quantification of low-abundance metabolites. Innovations in analytical instrumentation and methodologies are continuously pushing the boundaries of sensitivity and resolution, which is critical for L-Cysteine (¹⁵N) tracing studies where downstream metabolites may be present in minute concentrations.
One significant advancement is the use of chemical tagging strategies combined with nuclear magnetic resonance (NMR) spectroscopy. A robust method involves tagging carboxyl-containing metabolites with ¹⁵N-ethanolamine. nih.gov The resulting ¹⁵N-tagged molecules can be analyzed using a 2D heteronuclear correlation NMR experiment (¹H-¹⁵N HSQC), which dramatically improves spectral resolution by spreading signals across two dimensions. nih.gov This technique allows for the detection of metabolites at concentrations as low as a few micromolar in complex biological samples like urine or serum, providing a clean background and quantifiable data for a wide range of molecules that could be derived from L-Cysteine (¹⁵N) metabolism. nih.gov
In the realm of mass spectrometry (MS), the development of hybrid systems, such as quadrupole-Orbitrap and quadrupole-Time-of-Flight (TOF) instruments, has provided unprecedented sensitivity and mass accuracy. chromatographyonline.com These technologies are ideal for resolving and identifying ¹⁵N-labeled metabolites from complex biological matrices. The high resolving power allows for the separation of isotopic peaks from other interfering ions, while high sensitivity enables the detection of trace-level compounds. chromatographyonline.com Furthermore, ¹⁵N labeling itself serves as a powerful tool to enhance analytical confidence. By comparing the mass spectra of non-labeled and ¹⁵N-labeled samples, researchers can definitively determine the number of nitrogen atoms in a metabolite and its fragments, which is a crucial step in the unambiguous identification of unknown compounds. acs.org
| Analytical Advancement | Principle | Impact on L-Cysteine (¹⁵N) Research | Reference |
|---|---|---|---|
| ¹⁵N Chemical Tagging with 2D NMR | Derivatizing carboxyl-containing metabolites with a ¹⁵N-tag (e.g., ¹⁵N-ethanolamine) and analyzing via ¹H-¹⁵N HSQC NMR. | Improves resolution and sensitivity for detecting low-abundance acidic metabolites derived from L-Cysteine (¹⁵N). | nih.gov |
| High-Resolution Hybrid Mass Spectrometry (e.g., Q-Orbitrap, Q-TOF) | Combines different mass analyzers to achieve superior mass accuracy and sensitivity. | Enables precise detection and quantification of ¹⁵N-labeled isotopologues in complex mixtures, even at very low levels. | chromatographyonline.com |
| Isotope-Assisted Formula Identification | Using the mass shift caused by ¹⁵N incorporation to confirm the number of nitrogen atoms in a molecule and its fragments. | Increases the confidence of metabolite identification in untargeted metabolomics studies. | acs.org |
| Nano-Electrospray Ionization (Nano-ESI) | An ionization technique that uses very low flow rates to increase ionization efficiency. | Enhances sensitivity for analyzing trace amounts of ¹⁵N-labeled peptides and metabolites. | chromatographyonline.com |
Integration with Imaging Techniques for Spatiotemporal Metabolic Studies
Understanding metabolism requires not only knowing which pathways are active but also where and when they occur. The integration of L-Cysteine (¹⁵N) tracing with advanced imaging techniques is a critical frontier for visualizing metabolic dynamics with spatial and temporal resolution. These approaches allow researchers to map the journey of ¹⁵N atoms from L-cysteine through different tissues, cells, and even subcellular compartments.
Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, is a powerful technique for spatially resolved metabolic analysis. acs.org Recent advances in sample preparation, such as solvent washes to remove interfering lipids, have significantly improved the detection of small polar metabolites and their isotopologues directly from tissue sections. acs.org Applying these methods to tissues from organisms administered L-Cysteine (¹⁵N) would enable the visualization of where cysteine and its downstream metabolites accumulate, revealing metabolic heterogeneity at a near-cellular resolution. acs.org
A groundbreaking innovation for in vivo imaging is the use of hyperpolarization techniques like dissolution Dynamic Nuclear Polarization (dDNP). DNP can enhance the NMR signal of ¹⁵N-labeled compounds by several orders of magnitude, making it possible to detect them in real-time using Magnetic Resonance Imaging (MRI). oup.com A hyperpolarized L-Cysteine (¹⁵N) probe could be administered to a living organism, and its uptake, transport, and conversion into other metabolites could be non-invasively tracked in different organs with high spatiotemporal resolution. oup.com This approach provides a unique window into dynamic physiological and pathological processes.
Expansion of In Vivo and Ex Vivo L-Cysteine (¹⁵N) Tracing Models
To fully understand the physiological relevance of cysteine metabolism, researchers are expanding the use of L-Cysteine (¹⁵N) tracing from simple cell cultures to more complex and biologically relevant models. These include ex vivo organ cultures, whole-organism studies in animal models, and sophisticated genetically engineered systems.
Ex vivo models, where tissues or organs are cultured and analyzed outside the body, provide a bridge between in vitro simplicity and in vivo complexity. nih.gov For example, researchers have used ¹⁵N-labeled glutamine in ex vivo cultures of the Drosophila larval central nervous system to study the specific metabolic pathways that support neural stem cell proliferation. biorxiv.org A similar approach using L-Cysteine (¹⁵N) could pinpoint its specific roles in organ development and function. Protocols for analyzing ¹⁵N incorporation in ex vivo tissues by LC-MS/MS are well-established, providing a robust platform for these investigations. researchgate.net
In vivo tracing in animal models offers the most comprehensive view of systemic metabolism. nih.gov These experiments often involve the continuous infusion of an isotope tracer to allow metabolites throughout the body to reach an isotopic steady state. nih.gov Subsequent analysis of blood and tissue samples can reveal the flux through various metabolic pathways in different organs. nih.gov The use of genetically engineered mouse models (GEMMs) further enhances the power of in vivo tracing. For instance, models with inducible activation of the transcription factor NRF2 have been used to study its immediate effects on cysteine metabolism in vivo, revealing its role in promoting cysteine catabolism through the enzyme cysteine dioxygenase 1 (CDO1). elifesciences.org Applying L-Cysteine (¹⁵N) tracing in such specific genetic contexts can directly link gene function to metabolic flux.
| Tracing Model | Description | Example Application with ¹⁵N-Isotopes | Key Insight Gained |
|---|---|---|---|
| Ex Vivo Cell Assays | Isolated cells cultured with an isotopic tracer. | Geobacter sulfurreducens cells were incubated with L-Cysteine-¹³C₃,¹⁵N. nih.gov | Demonstrated direct metabolic conversion of cysteine to penicillamine. nih.gov |
| Ex Vivo Organ Culture | Intact organs or tissues are maintained in culture with a tracer. | Drosophila CNS was cultured with ¹⁵N₂-glutamine to trace nitrogen flux. biorxiv.org | Identified the specific metabolic fates of glutamine required for neural stem cell proliferation. biorxiv.org |
| In Vivo Animal Models | Live animals are administered a tracer, often via infusion or injection. | Protocols developed for in vivo mouse labeling with ¹⁵N-glutamine via injection. researchgate.net | Allows for the study of inter-organ metabolic exchange and systemic physiology. nih.gov |
| Genetically Engineered Models (GEMs) | In vivo tracing performed in animals with specific genetic modifications. | Used to study the effect of NRF2 activation on cysteine metabolism in mice. elifesciences.org | Directly linked NRF2 function to the upregulation of the taurine (B1682933) synthesis pathway. elifesciences.org |
High-Throughput Screening (HTS) Methodologies Leveraging ¹⁵N-Labeling
High-Throughput Screening (HTS) is essential for modern drug discovery and systems biology, allowing for the rapid testing of thousands of compounds or genetic perturbations. Leveraging ¹⁵N-labeling within HTS platforms represents a powerful future direction for identifying modulators of cysteine metabolism and function.
Traditional HTS often relies on fluorescence or luminescence, which can be prone to artifacts. worldpharmatoday.com There is a significant trend towards using mass spectrometry as a detection method in HTS because of its high specificity and sensitivity. worldpharmatoday.com L-Cysteine (¹⁵N) is perfectly suited for MS-based HTS. An assay could be designed to screen for inhibitors of a cysteine-metabolizing enzyme by incubating the enzyme, L-Cysteine (¹⁵N), and a library of chemical compounds. The readout would be the high-throughput measurement of the ¹⁵N-labeled product by MS, with a reduction in signal indicating an inhibitory "hit."
Another innovative HTS concept is the use of isotope barcodes for multiplexed analysis. acs.org In this approach, different cell populations could be labeled with unique isotopic signatures. While often conceptualized with heavy metal isotopes, nonmetal isotopes like ¹⁵N could be used. For example, by modulating the incorporation of L-Cysteine (¹⁵N), different experimental conditions could be barcoded and then pooled for simultaneous analysis by mass cytometry or secondary-ion mass spectrometry (SIMS), drastically increasing throughput. acs.org
Furthermore, scalable chemical proteomics methods can be adapted to leverage ¹⁵N labeling. For instance, methods designed to screen for compounds that react with cysteine could be modified. nih.gov Instead of a luminescence assay, a screen could directly measure the depletion of a pool of L-Cysteine (¹⁵N) via rapid MS analysis when a reactive compound is present. The quantitative and unambiguous data generated by ¹⁵N-based HTS is also highly compatible with the growing use of artificial intelligence and machine learning (AI/ML) to analyze large screening datasets and predict compound activity. labmanager.comnih.gov
Q & A
Q. How to synthesize conflicting findings on L-Cysteine (15N)’s efficacy in cryopreservation studies?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines. Categorize outcomes (e.g., sperm motility, DNA integrity) and perform meta-regression to identify moderators (e.g., cryoprotectant type, freezing rate). Highlight dosage thresholds (e.g., 5–10 mM L-Cysteine (15N) optimal for bovine sperm viability) and recommend standardized reporting metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
